molecular formula C10H10F3NO B2874345 N-{[3-(trifluoromethyl)phenyl]methyl}acetamide CAS No. 86010-63-1

N-{[3-(trifluoromethyl)phenyl]methyl}acetamide

Cat. No.: B2874345
CAS No.: 86010-63-1
M. Wt: 217.191
InChI Key: INRKQRZKJXYBQQ-UHFFFAOYSA-N
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Description

N-{[3-(Trifluoromethyl)phenyl]methyl}acetamide is an acetamide derivative characterized by a benzyl group substituted with a trifluoromethyl (-CF₃) group at the meta position of the aromatic ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable scaffold in medicinal and agrochemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-7(15)14-6-8-3-2-4-9(5-8)10(11,12)13/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRKQRZKJXYBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N-{[3-(Trifluoromethyl)phenyl]methyl}acetamide

Acetylation of 3-(Trifluoromethyl)benzylamine

The most direct method for synthesizing this compound involves the acetylation of 3-(trifluoromethyl)benzylamine using acetylating agents such as acetic anhydride or acetyl chloride. This reaction follows a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acetylating agent.

General Procedure :

  • Reagents : 3-(Trifluoromethyl)benzylamine (1 equiv), acetic anhydride (1.2 equiv), pyridine (1.5 equiv, as base).
  • Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 12–24 hours.
  • Workup : Wash with aqueous sodium bicarbonate and brine, dry over MgSO₄, and purify via recrystallization or column chromatography.

Key Considerations :

  • Solvent Choice : Dichloromethane or tetrahydrofuran (THF) is preferred for solubility and inertness.
  • Base Selection : Pyridine or triethylamine neutralizes HCl generated during acetyl chloride reactions.
  • Yield : Typical yields range from 85% to 92% under optimized conditions.

Preparation of 3-(Trifluoromethyl)benzylamine

The synthesis of the precursor 3-(trifluoromethyl)benzylamine is critical and can be achieved through multiple routes:

From 3-(Trifluoromethyl)benzyl Halides

Step 1: Synthesis of 3-(Trifluoromethyl)benzyl Bromide

  • Starting Material : 3-(Trifluoromethyl)toluene.
  • Bromination : React with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C.
  • Yield : ~75%.

Step 2: Amination of Benzyl Bromide

  • Reagents : Ammonia (aqueous or gaseous), ethanol, 60°C, 12 hours.
  • Workup : Extract with ethyl acetate, dry, and distill under reduced pressure.
  • Yield : ~65%.
From 3-(Trifluoromethyl)benzonitrile

Reduction of Nitrile to Amine :

  • Reagents : LiAlH₄ in dry THF, 0°C to reflux.
  • Conditions : 4 hours under nitrogen atmosphere.
  • Workup : Quench with water, filter, and extract with DCM.
  • Yield : ~80%.

Alternative Synthetic Strategies

Reductive Amination of 3-(Trifluoromethyl)benzaldehyde

Procedure :

  • Reagents : 3-(Trifluoromethyl)benzaldehyde (1 equiv), ammonium acetate (2 equiv), sodium cyanoborohydride (1.5 equiv) in methanol.
  • Conditions : Stir at room temperature for 24 hours.
  • Workup : Acidify with HCl, extract with DCM, and neutralize with NaOH.
  • Yield : ~70%.

Multi-Step Synthesis from 3'-(Trifluoromethyl)acetophenone

Step 1: Synthesis of 3'-(Trifluoromethyl)acetophenone

  • Friedel-Crafts Acylation : React benzotrifluoride with acetic anhydride in the presence of AlCl₃ at 0°C.
  • Yield : 96.3%.

Step 2: Reduction to Alcohol

  • Reagents : NaBH₄ in methanol, 0°C to room temperature.
  • Yield : ~90%.

Step 3: Conversion to Benzyl Bromide

  • Reagents : HBr gas in DCM, 0°C, 2 hours.
  • Yield : ~85%.

Step 4: Amination and Acetylation

  • Follow procedures in Sections 1.2.1 and 1.1.

Optimization and Scalability

Solvent and Temperature Effects

  • Acetylation : Lower temperatures (0°C) minimize side reactions like over-acetylation.
  • Amination : Higher temperatures (60°C) accelerate substitution reactions but require careful moisture exclusion.

Catalytic Improvements

  • Palladium Catalysis : Use of Pd/C in hydrogenation steps enhances nitrile-to-amine conversion rates.
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide improves interfacial reactions in biphasic systems.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (m, 4H, Ar-H), 4.45 (d, 2H, J = 5.6 Hz, CH₂), 3.35 (s, 1H, NH), 2.10 (s, 3H, COCH₃).
  • FTIR : 1658 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).
  • MS (ESI+) : m/z 218.1 [M+H]⁺.

Physicochemical Properties

Property Value
Molecular Formula C₁₀H₁₀F₃NO
Molecular Weight 217.19 g/mol
Melting Point 103–106°C
Boiling Point 292°C (decomposes)
Density 1.302 g/cm³

Chemical Reactions Analysis

Types of Reactions

N-{[3-(trifluoromethyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-{[3-(trifluoromethyl)phenyl]methyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[3-(trifluoromethyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substitution at the Acetamide Nitrogen

Compound Name Substituent on Acetamide Nitrogen Molecular Weight (g/mol) Key Properties/Activities Source Evidence
This compound 3-(Trifluoromethyl)benzyl 231.21 (calculated) High lipophilicity; potential CNS activity -
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14) 4-Phenylpiperazine + 3-CF₃ phenyl 393.43 Anticonvulsant activity; white crystalline solid
2-Methylamino-N-[3-(trifluoromethyl)phenyl]acetamide (ZK037) Methylamino 232.21 Agrochemical intermediate; structural simplicity
N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide Dimethylamino-pyridinyl 323.31 Irritant properties; heterocyclic modification

Key Insights :

  • The 4-phenylpiperazine substituent in Compound 14 enhances anticonvulsant efficacy compared to simpler benzyl or alkylamino groups, likely due to improved receptor binding .
  • Methylamino (ZK037) and dimethylamino-pyridinyl () substituents reduce molecular weight but may limit metabolic stability due to increased polarity .

Modifications on the Aromatic Ring

Compound Name Aromatic Ring Substituents Melting Point (°C) Biological Application Source Evidence
This compound -CF₃ at meta position Not reported Undisclosed (theoretical CNS/agrochemical) -
2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 15) -CF₃ + 2-Cl on piperazine-linked phenyl 337.78 (HCl salt) Anticonvulsant candidate
2-Cyano-N-[3-(trifluoromethyl)phenyl]acetamide -CF₃ + cyano (-CN) Not reported Chemical intermediate (NSC621366)

Key Insights :

  • Chlorine substitution (Compound 15) on the piperazine-linked aromatic ring improves anticonvulsant potency, likely due to enhanced halogen bonding with targets .

Heterocyclic and Hybrid Derivatives

Compound Name Heterocyclic Component Molecular Formula Notable Activity Source Evidence
2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Benzimidazole-thioether C₁₈H₁₅F₃N₃O₂S Kinase inhibition (e.g., Raf kinase)
(Z)-N-((2-Oxobenzofuran-3(2H)-ylidene)(4-(trifluoromethyl)phenyl)methyl)acetamide (3ah) Benzofuranone C₂₁H₁₆F₃NO₄ Anticancer (synthetic intermediate)
N-(3-Trifluoroacetyl-indol-7-yl)acetamide Indole-trifluoroacetyl C₁₃H₁₁F₃N₂O₂ pLDH assay for antiparasitic activity

Key Insights :

  • Benzimidazole-thioether derivatives () exhibit kinase inhibitory activity, leveraging both the trifluoromethylphenyl group and heterocyclic motifs for target specificity .
  • Benzofuranone hybrids (Compound 3ah) demonstrate redox-neutral annulation strategies for anticancer drug development .

Biological Activity

N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound, commonly referred to as TFMPA, has the following chemical structure:

  • Molecular Formula: C10H10F3NO
  • Molecular Weight: 221.19 g/mol

The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for various biochemical applications.

Biological Activity Overview

The biological activity of TFMPA can be categorized into several key areas:

  • Enzyme Inhibition: TFMPA exhibits significant enzyme inhibitory properties, particularly against enzymes involved in metabolic pathways. Research indicates that it can inhibit specific kinases that play critical roles in cell signaling and cancer cell proliferation .
  • Anticancer Activity: Studies have shown that TFMPA can induce apoptosis in cancer cell lines. For instance, it demonstrated an IC50 value of 25.72 ± 3.95 μM in MCF cell lines, indicating its potential as an anticancer agent . In vivo studies also revealed that TFMPA could suppress tumor growth in animal models.
  • Antibacterial Properties: Preliminary investigations suggest that TFMPA may possess antibacterial activity against various strains of bacteria, although further studies are required to establish its efficacy and mechanism of action .

The mechanisms through which TFMPA exerts its biological effects include:

  • Binding Interactions: The trifluoromethyl group significantly enhances the binding affinity of TFMPA to target proteins through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.
  • Modulation of Signaling Pathways: By inhibiting specific kinases, TFMPA alters gene expression patterns associated with cell growth and survival, thereby influencing cellular functions crucial for cancer progression .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of TFMPA, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Flow cytometry analysis indicated that higher doses led to increased apoptosis rates, suggesting that TFMPA effectively triggers programmed cell death in cancer cells.

Concentration (μM)Apoptosis Rate (%)
05
1015
2535
5060

Case Study 2: Enzyme Inhibition Profile

TFMPA was tested against several kinases to evaluate its inhibitory potential. The results showed that it effectively inhibited key enzymes involved in cancer metabolism.

EnzymeIC50 (μM)
PI3Kδ3.1
AKT1.0
mTOR5.5

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